Metizoline hydrochloride

Description

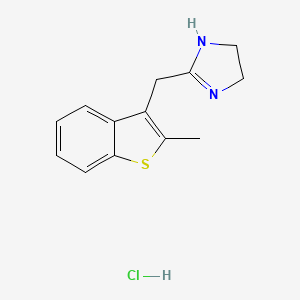

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTJVMYMFXHIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17692-22-7 (Parent) | |

| Record name | Metizoline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00198931 | |

| Record name | Metizoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-37-9 | |

| Record name | Metizoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metizoline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metizoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-[(2-methylbenzo[b]thien-3-yl)methyl]-1H-imidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METIZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU364U720Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies and Structural Elucidation

Retrosynthetic Analysis of Metizoline (B101847) Hydrochloride

A retrosynthetic analysis of Metizoline hydrochloride (I) reveals a logical disconnection strategy that simplifies the target molecule into readily available or easily synthesizable precursors. The primary disconnection point is the carbon-nitrogen bond within the imidazoline (B1206853) ring and the bond connecting the methylene (B1212753) bridge to the benzo[b]thiophene core.

This leads to two key synthons: the electrophilic 2-methyl-3-(halomethyl)benzo[b]thiophene (or a related derivative) (II) and the nucleophilic ethylenediamine (B42938) (III). The benzo[b]thiophene moiety itself can be conceptually broken down further, suggesting a synthesis from simpler aromatic precursors. This retrosynthetic approach forms the basis for the proposed synthetic routes.

Proposed Synthetic Routes for this compound

Based on the retrosynthetic analysis, a plausible synthetic pathway for this compound involves the construction of the 2-methylbenzo[b]thiophene (B72938) scaffold followed by the formation of the imidazoline ring.

Reaction Mechanisms and Conditions

The synthesis of the 2-methylbenzo[b]thiophene core can be achieved through various established methods in heterocyclic chemistry. One common approach involves the reaction of a substituted thiophenol with an appropriate α-haloketone followed by cyclization.

The key step in the synthesis of Metizoline is the formation of the 2-imidazoline ring. This is typically achieved through the condensation of an appropriate precursor with ethylenediamine. A widely employed method is the reaction of a nitrile with ethylenediamine, known as the Pinner reaction, which proceeds under acidic conditions at elevated temperatures. wikipedia.org Alternatively, the reaction of an aldehyde with ethylenediamine in the presence of an oxidizing agent can also yield 2-imidazolines. organic-chemistry.org

In the context of Metizoline, the likely precursor would be 2-(2-methylbenzo[b]thien-3-yl)acetonitrile. The reaction mechanism involves the initial attack of one of the amino groups of ethylenediamine on the nitrile carbon, followed by an intramolecular cyclization and subsequent elimination of ammonia (B1221849) to form the imidazoline ring. The final step would be the treatment with hydrochloric acid to yield the hydrochloride salt.

Reagent and Solvent Selection for Optimized Yield

The choice of reagents and solvents is critical for maximizing the yield and purity of this compound.

| Reaction Step | Reagent(s) | Solvent(s) | Purpose |

| Benzo[b]thiophene formation | Substituted thiophenol, α-haloketone, dehydrating agent (e.g., H₂SO₄) | High-boiling aromatic solvents (e.g., toluene, xylene) | To facilitate the cyclization reaction and removal of water. |

| Imidazoline ring formation (from nitrile) | 2-(2-methylbenzo[b]thien-3-yl)acetonitrile, Ethylenediamine, Acid catalyst (e.g., HCl) | Alcohols (e.g., ethanol (B145695), methanol) | To provide a suitable medium for the Pinner reaction. |

| Imidazoline ring formation (from aldehyde) | 2-(2-methylbenzo[b]thien-3-yl)acetaldehyde, Ethylenediamine, Oxidizing agent (e.g., I₂, H₂O₂) | Aprotic solvents (e.g., dichloromethane, THF) | To facilitate the condensation and subsequent oxidation to the imidazoline. |

| Salt formation | Metizoline free base, Hydrochloric acid | Anhydrous ethers (e.g., diethyl ether), Alcohols (e.g., isopropanol) | To precipitate the hydrochloride salt in a pure form. |

Purification Strategies for Synthetic Intermediates and Final Product

Purification of the intermediates and the final product is essential to obtain this compound of high purity. Common purification techniques include:

Crystallization: This is the primary method for purifying solid intermediates and the final hydrochloride salt. The choice of solvent is crucial and is often determined empirically to achieve a good yield of pure crystals. Recrystallization from solvents like ethanol or methanol-ether mixtures is common for similar hydrochloride salts.

Column Chromatography: Silica gel column chromatography is frequently used to purify non-ionic intermediates. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is selected to achieve optimal separation of the desired compound from impurities.

Distillation: Liquid intermediates can be purified by distillation under reduced pressure to prevent decomposition at high temperatures.

Spectroscopic Characterization of Synthesized this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for:

Aromatic protons of the benzo[b]thiophene ring system, typically appearing as multiplets in the downfield region (δ 7.0-8.0 ppm).

Methylene protons of the imidazoline ring, which often appear as a singlet or a set of multiplets around δ 3.6-3.8 ppm. arkat-usa.org

Methylene bridge protons connecting the two ring systems, which would likely appear as a singlet.

Methyl protons on the benzo[b]thiophene ring, which would be observed as a singlet in the upfield region.

N-H protons of the imidazoline ring, which may be broad and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals for this compound would include:

Aromatic and heteroaromatic carbons of the benzo[b]thiophene ring.

Imidazoline ring carbons , with the C2 carbon appearing at a characteristic downfield position (around δ 160-170 ppm). mdpi.com

Methylene bridge carbon .

Methyl carbon .

The following table provides a hypothetical summary of the expected NMR data for this compound, based on data for similar 2-substituted imidazolines. mdpi.comnih.govsci-hub.se

| Group | ¹H NMR Chemical Shift (δ, ppm) (Hypothetical) | ¹³C NMR Chemical Shift (δ, ppm) (Hypothetical) |

| Benzo[b]thiophene Aromatic Protons | 7.2 - 7.9 (m) | 120 - 140 |

| Imidazoline Methylene Protons | ~ 3.7 (s) | ~ 50 |

| Methylene Bridge Protons | ~ 4.0 (s) | ~ 30 |

| Methyl Protons | ~ 2.4 (s) | ~ 15 |

| Imidazoline C2 Carbon | - | ~ 165 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a critical tool for identifying the functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular bonds and functional groups. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural components: the benzo[b]thiophene ring system, the imidazoline ring, and the methylene bridge.

Key functional groups and their expected IR absorption bands are detailed below:

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H | Stretching | 3100 - 3000 |

| Aromatic Ring | C=C | Stretching | 1600 - 1450 |

| Alkyl Groups | C-H | Stretching | 3000 - 2850 |

| Imidazoline Ring | C=N | Stretching | 1690 - 1640 |

| Imidazoline Ring | N-H | Stretching | 3400 - 3250 |

| Thiophene (B33073) Ring | C-S | Stretching | 700 - 600 |

The presence of a broad band in the 2700-2400 cm⁻¹ region is also characteristic of amine hydrochlorides. These distinct peaks collectively provide a molecular fingerprint, confirming the arrangement of atoms and functional groups within the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV or visible light. The absorption is dictated by the presence of chromophores—parts of the molecule that absorb light—which in this case is primarily the conjugated benzo[b]thiophene system.

The electronic transitions, typically π → π* transitions within the aromatic system, are responsible for the characteristic absorption pattern. While specific absorption maxima (λmax) can vary slightly depending on the solvent, the analysis confirms the electronic makeup of the chromophore. nih.gov The UV spectrum is essential for quantitative analysis and for confirming the integrity of the conjugated system within the molecule.

| Chromophore | Electronic Transition | Expected Absorption Region (λ) |

| Benzo[b]thiophene | π → π* | ~230 - 300 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique used to determine the precise molecular weight of this compound and to study its fragmentation pattern, which helps in confirming its structure. The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

The molecular formula for the free base of Metizoline is C₁₃H₁₄N₂S, with a corresponding molecular weight of approximately 230.33 g/mol . nih.gov The hydrochloride salt, this compound (C₁₃H₁₄N₂S.HCl), has a molecular weight of approximately 266.79 g/mol . nih.gov High-resolution mass spectrometry can confirm this mass with high accuracy.

Upon ionization, the molecule fragments in a predictable manner. The fragmentation pattern provides a structural fingerprint. Key fragment ions can be analyzed to piece together the molecular structure. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, yielding more detailed structural information. scirp.org

| Ion Type | m/z (approx.) | Description |

| Molecular Ion [M]⁺ (Free Base) | 230 | Represents the intact Metizoline molecule. |

| Fragment Ion | 161 | Corresponds to the 2-methylbenzo[b]thiophene-3-yl-methyl cation, resulting from cleavage of the bond to the imidazoline ring. |

| Fragment Ion | 69 | Corresponds to the 4,5-dihydro-1H-imidazol-2-yl cation. |

Molecular and Cellular Pharmacology of Metizoline Hydrochloride

Intracellular Signaling Pathways Modulated by Metizoline (B101847) Hydrochloride

Adenyl Cyclase Inhibition and its Downstream Effects (in vitro)

Metizoline hydrochloride, through its agonistic activity at α2-adrenergic receptors, triggers a cascade of intracellular events initiated by the inhibition of adenyl cyclase. α2-adrenergic receptors are coupled to inhibitory G-proteins (Gi). Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenyl cyclase activity. This enzyme is crucial for the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). drugbank.com

The direct consequence of adenyl cyclase inhibition is a decrease in the intracellular levels of cAMP. This reduction in cAMP leads to diminished activation of protein kinase A (PKA), a key enzyme that regulates the function of numerous cellular proteins through phosphorylation. The downstream effects are cell-type dependent and can include modulation of ion channel activity, gene expression, and metabolic processes. In the context of vascular smooth muscle, this pathway contributes to vasoconstriction.

Regulation of Intracellular Calcium Fluxes (in vitro)

The pharmacological action of this compound also involves the regulation of intracellular calcium (Ca2+) levels, a critical factor in cellular signaling and contraction. As an α-adrenergic agonist, metizoline can influence Ca2+ fluxes through multiple mechanisms. The activation of α1-adrenoceptors, which are coupled to Gq proteins, stimulates phospholipase C. drugbank.com This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, prompting the release of stored intracellular calcium, which can contribute to smooth muscle contraction. preprints.org

Conversely, activation of α2-adrenoceptors, coupled to Gi/o proteins, can lead to the inhibition of voltage-gated calcium channels, thereby reducing the influx of extracellular Ca2+ into the cell. nih.gov This dual regulation allows for fine-tuning of the cellular response to adrenergic stimulation.

β-Arrestin Recruitment and G-Protein-Independent Signaling

Beyond the classical G-protein-mediated pathways, the interaction of agonists with adrenergic receptors can also initiate G-protein-independent signaling through the recruitment of β-arrestins. nih.govmedchemexpress.com Following receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This recruitment serves a dual purpose: it promotes receptor desensitization by preventing further G-protein coupling, and it acts as a scaffold for various signaling proteins, thereby initiating distinct signaling cascades. nih.gov

One of the prominent β-arrestin-mediated pathways is the activation of the mitogen-activated protein kinase (MAPK) cascade. While specific studies on β-arrestin recruitment by metizoline are not widely available, this is a recognized mechanism for α-adrenergic agonists. nih.gov This pathway can influence long-term cellular processes such as gene expression and cell proliferation. forlabs.co.uk

Receptor Kinetics and Dynamics of this compound Binding

The interaction between this compound and its receptors is governed by kinetic and dynamic principles that determine the onset, duration, and magnitude of its pharmacological effect.

Association (k_on) and Dissociation (k_off) Rate Constants

The binding of metizoline to its receptor is a reversible process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). frontiersin.org The k_on represents the rate at which the drug-receptor complex is formed, while the k_off describes the rate at which it breaks apart. wordpress.com These constants are fundamental to the pharmacodynamic profile of the drug. A high k_on would contribute to a rapid onset of action, whereas a low k_off would lead to a more sustained effect. Specific values for metizoline's rate constants are not readily found in the literature, but their conceptual importance remains.

Ligand Residence Time at Receptor Binding Sites

Ligand residence time, the reciprocal of the dissociation rate constant (1/k_off), is a key determinant of the duration of a drug's effect. A longer residence time implies that the drug remains bound to the receptor for an extended period, leading to prolonged signaling. This parameter is influenced by the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between metizoline and the receptor's binding pocket.

Equilibrium Dissociation Constant (K_d) Determination

The equilibrium dissociation constant (K_d) is a measure of the affinity of a ligand for its receptor and is defined as the ratio of k_off to k_on (k_off/k_on). bsmi.uz A lower K_d value indicates a higher binding affinity. scribd.com The K_d can be experimentally determined through radioligand binding assays, where the displacement of a labeled ligand by increasing concentrations of the unlabeled drug is measured. nih.gov The affinity of a drug for its receptor is often expressed as the reciprocal of the equilibrium dissociation constant (1/K_d), which is the affinity constant (K_a). scribd.com While precise K_d values for metizoline are not extensively published, imidazoline (B1206853) compounds are generally known to have a high affinity for α2-adrenoceptors. nih.gov

Functional Selectivity and Biased Agonism Studies for this compound

Detailed investigations into the functional selectivity and biased agonism of this compound are sparse in publicly accessible research. Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon is a key area of research in modern pharmacology, as it holds the potential to develop drugs with more specific therapeutic effects and fewer side effects.

For G protein-coupled receptors (GPCRs), such as the adrenoceptors and imidazoline receptors that this compound likely targets, agonists can stabilize different receptor conformations, leading to the recruitment of different intracellular signaling partners, most notably G proteins or β-arrestins. A biased agonist might, for example, activate a G protein-mediated pathway that leads to a therapeutic effect, while avoiding the activation of a β-arrestin-mediated pathway that could be responsible for adverse effects or receptor desensitization.

Although direct evidence for this compound is lacking, studies on other imidazoline agonists, such as oxymetazoline (B75379), have revealed complex signaling properties. For instance, oxymetazoline has been shown to exhibit biased agonism at α1A-adrenoceptors, demonstrating a preference for certain signaling pathways over others. This suggests that other compounds in the imidazoline class, potentially including this compound, may also possess such properties. However, without specific experimental data, any discussion of the functional selectivity or biased agonism of this compound remains speculative.

Comparative Cellular Pharmacology of this compound with other Imidazoline Agonists

The cellular pharmacology of imidazoline agonists is primarily characterized by their interaction with α-adrenergic receptors (α1 and α2) and imidazoline receptors (I1, I2, and I3). tandfonline.com These compounds are structurally distinct from the endogenous catecholamine agonists, such as norepinephrine (B1679862) and epinephrine (B1671497), which generally leads to differences in their interaction with these receptors. karger.com

For example, second-generation centrally acting antihypertensive drugs like moxonidine (B1115) and rilmenidine (B1679337) are more selective for I1-imidazoline receptors over α2-adrenergic receptors compared to the first-generation compound clonidine (B47849). tandfonline.compreprints.org This increased selectivity is thought to contribute to their favorable side-effect profile, particularly with regard to sedation, which is primarily mediated by α2-adrenoceptor activation in the central nervous system. tandfonline.com

In the context of nasal decongestants, compounds like oxymetazoline and xylometazoline (B1196259) are potent α-adrenoceptor agonists. tandfonline.com Studies have shown that oxymetazoline has a high affinity for both α1A- and α2A-adrenoceptors. jpp.krakow.pl Comparative studies have indicated that while both oxymetazoline and xylometazoline are effective decongestants, there may be subtle differences in their receptor pharmacology that could influence their clinical characteristics. torvergata.it

Due to the limited specific data for this compound, a direct and detailed comparison of its cellular pharmacology with other imidazoline agonists is challenging. However, based on its classification and use, it is expected to act as an agonist at α-adrenergic receptors. Its precise affinity and potency profile at the various α-adrenoceptor and imidazoline receptor subtypes would determine its specific pharmacological effects and distinguish it from other compounds in this class.

The following tables provide a comparative overview of the binding affinities (Ki) and functional potencies (EC50) for several common imidazoline agonists at different adrenoceptor subtypes. It is important to note that data for this compound is not available in these comparative tables.

Table 1: Comparative Binding Affinities (Ki, nM) of Imidazoline Agonists at α-Adrenoceptors

| Compound | α1A | α1B | α1D | α2A | α2B | α2C |

|---|---|---|---|---|---|---|

| Oxymetazoline | 15.8 | 1000 | 316 | 6.3 | 251 | 158 |

| Xylometazoline | 251 | >10000 | 1000 | 20 | 1000 | 631 |

| Naphazoline | 126 | 316 | 126 | 39.8 | 1000 | 1000 |

| Clonidine | 1000 | 1000 | 1000 | 3.98 | 1000 | 1000 |

Data compiled from various sources. Values are approximations and may vary between studies and experimental conditions.

Table 2: Comparative Functional Potencies (EC50, nM) of Imidazoline Agonists at α2A-Adrenoceptors

| Compound | EC50 (nM) |

|---|---|

| Dexmedetomidine | 2.57 |

| Guanabenz | 11 |

| UK-14304 | 24 |

| Oxymetazoline | 28 |

| Xylometazoline | 33 |

| Clonidine | 69 |

Data represents the concentration required to produce 50% of the maximal response in functional assays. tandfonline.com

Structure Activity Relationship Sar Studies of Metizoline Hydrochloride

Design and Synthesis of Metizoline (B101847) Hydrochloride Analogs and Derivatives

The design and synthesis of analogs of metizoline hydrochloride focus on three main structural regions: the imidazole (B134444) ring system, the benzothiophene (B83047) moiety, and the linker region that connects them. The general synthetic approach to such analogs often involves the condensation of a substituted benzothiophene-containing carboxylic acid or its derivative with ethylenediamine (B42938), followed by cyclization to form the imidazoline (B1206853) ring.

The 4,5-dihydro-1H-imidazole (imidazoline) ring is a critical component for the α-adrenergic activity of metizoline. Modifications to this ring system can significantly impact the compound's affinity and efficacy at adrenergic receptors.

One common modification involves the N-substitution on the imidazole ring . Introducing substituents on one or both nitrogen atoms of the imidazoline ring can alter the compound's basicity and steric profile, which in turn can affect its interaction with the receptor. For instance, N-alkylation can modulate the compound's lipophilicity and its ability to form hydrogen bonds. Studies on related imidazoline compounds have shown that the nature and size of the N-substituent can influence selectivity for α1 versus α2-adrenergic receptors. nih.gov

Another area of exploration is the alteration of the ring saturation . While metizoline contains a dihydroimidazole (B8729859) (imidazoline) ring, analogs with a fully aromatic imidazole ring have also been synthesized and evaluated. The planarity and aromaticity of the imidazole ring, in contrast to the more flexible imidazoline ring, can lead to different binding orientations within the receptor pocket. Research on other α-adrenergic agonists has demonstrated that the degree of saturation in the heterocyclic ring can be a key determinant of agonist versus antagonist activity. nih.gov

| Modification | Rationale | Observed/Expected Effect on Activity |

| N-Alkylation | Modulate basicity, lipophilicity, and steric bulk. | Can influence α1/α2 receptor selectivity. nih.gov |

| Conversion to Imidazole | Introduce aromaticity and planarity. | May alter agonist/antagonist profile and binding mode. nih.gov |

| Ring Expansion/Contraction | Change ring strain and conformation. | Likely to decrease activity due to non-optimal geometry for receptor binding. |

The benzothiophene ring system in metizoline plays a crucial role in the molecule's interaction with the receptor, likely through hydrophobic and van der Waals interactions. Modifications to this moiety can provide valuable insights into the SAR.

Substitution on the benzene (B151609) ring of the benzothiophene nucleus is a key area of investigation. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, or hydroxyl groups) at different positions can influence the electronic and steric properties of the molecule. For other adrenergic agonists, substitutions on the aromatic ring have been shown to significantly affect potency and selectivity. For example, hydroxyl groups can form key hydrogen bonds with the receptor, while bulky substituents may enhance selectivity for certain receptor subtypes. longdom.org

Modification of the thiophene (B33073) ring , such as replacing the sulfur atom with other heteroatoms (e.g., oxygen to form a benzofuran) or carbon, can probe the importance of the sulfur atom for activity. The sulfur atom's size, electronegativity, and ability to engage in specific interactions can be critical for optimal binding. QSAR studies on other benzothiophene derivatives have highlighted the significance of the electronic properties of the thiophene ring in determining biological activity. pharmacophorejournal.comnih.gov

| Modification | Rationale | Observed/Expected Effect on Activity |

| Benzene Ring Substitution | Modulate electronic and steric properties. | Can significantly impact potency and receptor subtype selectivity. longdom.org |

| Thiophene Ring Heteroatom | Investigate the role of the sulfur atom. | Replacement may alter binding affinity and intrinsic activity. nih.gov |

| Isosteric Replacement | Replace the benzothiophene with other bicyclic systems (e.g., indole, naphthalene). | Can help to understand the spatial and electronic requirements of the receptor. nih.gov |

The methylene (B1212753) (-CH2-) bridge that connects the benzothiophene moiety to the imidazoline ring provides a specific spatial arrangement between these two key pharmacophoric elements. Alterations in this linker region are critical for understanding the optimal geometry for receptor binding.

Varying the length of the linker by adding or removing methylene units can significantly impact activity. Studies on structurally related α-adrenergic agonists have shown that a single methylene linker is often optimal for high affinity. Lengthening or shortening the chain can lead to a decrease in activity by disrupting the ideal positioning of the aromatic and imidazoline rings within the receptor's binding site. mdpi.com

Introducing rigidity into the linker , for example, by incorporating a double bond or a small ring, can restrict the conformational flexibility of the molecule. This can lead to an increase in affinity if the constrained conformation is the bioactive one, but a decrease if it is not. Such modifications help to map the conformational requirements of the receptor.

Finally, substitution on the linker itself, such as adding alkyl or hydroxyl groups, can introduce steric hindrance or new interaction points. Hydroxylation of the benzylic carbon in some adrenergic agonists has been shown to affect affinity and stereoselectivity. nih.gov

| Modification | Rationale | Observed/Expected Effect on Activity |

| Altering Linker Length | Change the distance between the pharmacophoric groups. | A single methylene bridge is often optimal for α-adrenergic activity. mdpi.com |

| Introducing Rigidity | Restrict conformational freedom. | Can increase affinity if the bioactive conformation is achieved. |

| Substitution on the Linker | Introduce steric bulk or new functional groups. | Can influence binding affinity and stereoselectivity. nih.gov |

Computational Chemistry and Molecular Modeling for SAR

Computational methods are invaluable tools for elucidating the SAR of this compound at a molecular level. These techniques provide insights into how the molecule interacts with its receptor and can guide the design of new, more effective analogs.

Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand to its target receptor. In the case of metizoline, docking studies would typically be performed with homology models of the α-adrenergic receptor subtypes, as the crystal structures of these receptors with bound ligands are not always available.

These simulations can reveal key interactions between metizoline and the amino acid residues in the receptor's binding pocket. For example, the protonated imidazoline ring is expected to form a crucial salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor. The benzothiophene moiety would likely be situated in a hydrophobic pocket, engaging in van der Waals and pi-stacking interactions with aromatic amino acid residues.

By docking a series of metizoline analogs with varying modifications, researchers can rationalize the observed SAR. For instance, if an analog with a bulky substituent on the benzothiophene ring shows reduced activity, docking simulations might reveal that this substituent clashes with the receptor wall, preventing optimal binding.

| Structural Feature of Metizoline | Predicted Interaction with α-Adrenergic Receptor | Key Amino Acid Residues |

| Protonated Imidazoline Ring | Salt bridge/Ionic interaction | Aspartate (e.g., Asp113 in α2A-AR) |

| Benzothiophene Moiety | Hydrophobic and van der Waals interactions, pi-stacking | Phenylalanine, Tyrosine, Leucine |

| Methylene Linker | Positions the pharmacophores for optimal interaction | - |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For metizoline and its analogs, a QSAR model could be developed to predict their α-adrenergic agonist activity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A statistically validated QSAR model can be expressed as an equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

For a series of imidazoline derivatives, a hypothetical QSAR model might indicate that activity is positively correlated with the hydrophobicity of the aromatic moiety and negatively correlated with the steric bulk of substituents near the imidazoline ring. Such a model would be invaluable for the virtual screening of large compound libraries to identify new potential α-adrenergic agonists and for guiding the design of more potent metizoline analogs. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights by generating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the aligned molecules. nih.gov

Molecular Dynamics Simulations of Compound-Receptor Complexes

While specific molecular dynamics (MD) simulations exclusively for this compound are not extensively documented in publicly available literature, the principles of its interaction with alpha-adrenergic receptors can be inferred from simulations of structurally related 2-imidazoline agonists. MD simulations are powerful computational tools that provide insights into the dynamic nature of ligand-receptor binding, revealing key interactions and conformational changes that are not apparent from static models. rowan.edunih.gov

For alpha-adrenergic receptor ligands, MD simulations typically reveal crucial interactions within the binding pocket. The protonated imidazoline ring is fundamental for anchoring the ligand through a salt bridge with a conserved aspartate residue (Asp113 in the α2A-AR) in transmembrane helix 3 (TM3). mdpi.com Furthermore, aromatic interactions, such as π-π stacking and cation-π interactions, between the benzothiophene moiety of metizoline and aromatic residues like phenylalanine and tyrosine in the receptor's binding site are critical for affinity and selectivity. mdpi.com Specifically, residues such as Phe390, Tyr394, and Phe412 in the α2A-AR are often implicated in these interactions with various ligands. mdpi.com

MD simulations can also elucidate the role of specific residues in receptor activation. For instance, the interaction with a serine residue in TM5 is thought to be important for the activation of G-protein coupled receptors (GPCRs) by agonists. mdpi.com The dynamic behavior of the ligand within the binding site, including fluctuations in its position and orientation, can be monitored over time to understand the stability of the complex and the energetic contributions of different interactions. The binding free energies calculated from these simulations can provide a quantitative measure of ligand affinity. For example, in a study of novel α2A-AR agonists, binding free energies were calculated to be in the range of -45 to -72 kcal/mol, indicating strong binding. mdpi.com

These computational studies help in constructing a dynamic picture of how compounds like this compound engage with their target receptors, paving the way for the rational design of new therapeutic agents.

Influence of Substituent Effects on Receptor Affinity and Efficacy

The affinity and efficacy of 2-imidazoline derivatives at adrenergic receptors are highly sensitive to the nature and position of substituents on the aromatic ring system. Although specific SAR studies for a wide range of this compound analogs are limited, general principles can be drawn from related compounds. The benzothiophene group in metizoline is a key determinant of its pharmacological activity.

Studies on analogous compounds, such as cirazoline (B1222771) and its derivatives, have shown that modifications to the group attached to the imidazoline ring significantly impact both affinity and selectivity for α1 and α2-adrenergic receptors. For instance, the presence of an oxygen atom in the side-chain of cirazoline analogues was found to be essential for α1-agonist activity. nih.gov The replacement of a cyclopropyl (B3062369) ring with an isopropoxy group in these analogues led to a reversal of activity at α2-adrenoreceptors, from agonist to antagonist. nih.gov

The following table summarizes the effects of different substituents on the affinity of various 2-imidazoline analogs for alpha-adrenergic receptors, providing a basis for understanding the potential impact of modifications to the metizoline scaffold.

| Compound/Analog | Substituent Modification | Receptor Subtype | Affinity (pKi) / Activity | Reference |

| Benazoline | Conformational restriction of the side chain | I2 imidazoline | 9.07 | nih.gov |

| Tracizoline | Isosteric replacement and conformational restriction | I2 imidazoline | 8.74 | nih.gov |

| Cirazoline Analog 20 | Isopropoxy for cyclopropyl ring | α1-adrenoceptor | High agonist activity | nih.gov |

| P300-2342 | Novel scaffold (non-imidazoline) | α2A-AR | IC50 = 7.72 µM | mdpi.comnih.gov |

These findings underscore the importance of the steric and electronic properties of substituents in modulating the interaction with the receptor. For metizoline, the methyl group on the benzothiophene ring is expected to influence the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity and intrinsic activity.

Conformational Analysis and Bioactive Conformation Prediction

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional arrangement, known as the bioactive conformation, which allows for optimal interaction with the receptor's binding site. Conformational analysis is therefore a critical component of SAR studies.

For adrenergic agonists, the relative orientation of the imidazoline ring and the aromatic system is a key determinant of activity. The bioactive conformation of these ligands is often a low-energy state that is readily accessible. acs.org Computational methods, such as quantum mechanics calculations and molecular mechanics, are employed to explore the conformational landscape of a molecule and identify stable conformers.

In the case of 2-imidazoline derivatives, the molecule can exist in several conformations due to rotation around the single bond connecting the methylene bridge to the benzothiophene ring. It is generally accepted that the bioactive conformation for binding to alpha-adrenergic receptors involves a specific torsional angle that positions the imidazoline nitrogen atoms for interaction with the key aspartate residue, while the aromatic moiety engages with the hydrophobic and aromatic pockets of the receptor. researchgate.net

For many alpha-adrenergic agonists, the catechol moiety is a crucial requirement for agonist activity. researchgate.net While metizoline does not possess a catechol group, the benzothiophene ring serves as a bioisostere, and its orientation relative to the imidazoline ring is critical. The prediction of the bioactive conformation often involves comparing the structures of multiple active compounds to identify a common pharmacophore, which represents the essential spatial arrangement of functional groups required for biological activity.

Analytical Method Development for Metizoline Hydrochloride Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are the cornerstone of pharmaceutical analysis, providing the high resolving power necessary to separate the active pharmaceutical ingredient (API) from any related substances, such as synthetic precursors, degradation products, or isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like Metizoline (B101847) hydrochloride. The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is a primary objective.

The process begins with the selection of an appropriate stationary phase, typically a C18 or C8 column, which separates compounds based on their hydrophobicity. Method development involves a systematic optimization of mobile phase composition, pH, and column temperature to achieve optimal separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as Metizoline hydrochloride is a basic compound, and controlling its ionization state is essential for achieving good peak shape and retention.

A photodiode array (PDA) or UV detector is commonly used for detection. The selection of the detection wavelength is based on the UV spectrum of this compound to ensure maximum sensitivity. Validation of the developed method would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.

Below is an interactive data table illustrating a typical strategy for HPLC method development.

| Parameter | Initial Condition | Variation 1 | Variation 2 | Variation 3 | Optimized Condition | Rationale |

| Column | C18, 250x4.6mm, 5µm | C8, 150x4.6mm, 5µm | Phenyl, 150x4.6mm, 5µm | - | C18, 250x4.6mm, 5µm | Provided best retention and peak shape. |

| Mobile Phase | 50:50 ACN:Water | 70:30 ACN:Buffer | 40:60 MeOH:Buffer | - | 60:40 ACN:Phosphate Buffer | Achieved optimal resolution between the main peak and impurities. |

| pH of Buffer | Not buffered | pH 3.0 | pH 5.0 | pH 7.0 | pH 3.0 | Ensured consistent ionization of the analyte, leading to a sharp, symmetrical peak. |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | - | 1.0 mL/min | Provided a good balance between analysis time and separation efficiency. |

| Detection λ | 230 nm | 254 nm | 275 nm | - | 230 nm | Corresponded to the absorption maximum of the analyte, maximizing sensitivity. |

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC) is the preferred method for the analysis of organic volatile impurities (OVIs), also known as residual solvents, which may be present from the synthesis and purification processes of the drug substance researchgate.net. While this compound itself is not volatile, the manufacturing process may involve the use of various organic solvents that must be controlled within strict limits.

Headspace GC coupled with a Flame Ionization Detector (FID) is the standard technique for this analysis researchgate.net. In this method, a sample of this compound is placed in a sealed vial and heated, allowing any volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC system. The development of a GC method involves optimizing the stationary phase (column), temperature program, and headspace parameters to ensure the separation and detection of all potential residual solvents. The method must be validated for specificity, linearity, and accuracy for the target solvents.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution, requiring minimal sample and reagent consumption mdpi.comnih.gov. For an ionizable compound like this compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode analyticaltoxicology.com.

In CZE, separation is achieved based on the differences in the charge-to-size ratio of the analytes under the influence of an applied electric field nih.gov. Method development focuses on optimizing the background electrolyte (BGE), which involves selecting the appropriate buffer, its concentration, and pH. The pH of the BGE is crucial as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). Other parameters to optimize include the applied voltage, capillary temperature, and injection time to achieve fast and efficient separations. CE can be particularly useful for separating closely related impurities that may be difficult to resolve by HPLC.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the structural elucidation of unknown impurities and metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and characterizing non-volatile impurities and metabolites in complex matrices researchgate.net. The HPLC method developed for purity analysis can be directly coupled to a mass spectrometer. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, provides accurate mass measurements, which allow for the determination of the elemental composition of unknown compounds shimadzu.com.

For impurity profiling, LC-MS can detect and identify process-related impurities and degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). For metabolite profiling, LC-MS is used to analyze samples from in vitro (e.g., liver microsomes) or in vivo studies to identify the biotransformation products of Metizoline. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the ions of interest, providing structural information that helps in the definitive identification of the impurities or metabolites.

The following interactive data table outlines potential metabolic transformations for Metizoline and the corresponding mass changes that could be detected by LC-MS.

| Metabolic Pathway | Description | Mass Change | Expected m/z of Metabolite [M+H]⁺ |

| Hydroxylation | Addition of a hydroxyl group (-OH) to an aromatic ring or aliphatic chain. | +16 Da | 247.09 |

| N-Dealkylation | Removal of the ethyl bridge in the imidazoline (B1206853) ring. | -28 Da | 203.06 |

| Sulfoxidation | Oxidation of the sulfur atom in the benzothiophene (B83047) ring to a sulfoxide. | +16 Da | 247.09 |

| Glucuronidation | Conjugation with glucuronic acid, a major phase II metabolic reaction. | +176 Da | 407.12 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds sudmed-ms.ru. While headspace GC-FID is used for the quantification of known residual solvents, GC-MS is invaluable for the identification of unknown volatile impurities that may arise from raw materials or side reactions during synthesis.

The GC separates the volatile components, which are then ionized (typically by electron ionization, EI) and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. This spectrum can be compared against extensive spectral libraries (like NIST) for positive identification. The development of a GC-MS method involves selecting an appropriate column and temperature program to achieve good chromatographic separation of all potential volatile analytes.

LC-NMR and GC-IR for Structural Information

In the structural elucidation of novel pharmaceutical compounds like this compound and their related impurities or degradation products, hyphenated analytical techniques are invaluable. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) provide detailed structural information by coupling the separation power of chromatography with the identification capabilities of spectroscopic methods. tandfonline.comnih.govalwsci.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples high-performance liquid chromatography (HPLC) with NMR spectroscopy, allowing for the structural analysis of compounds in complex mixtures without the need for laborious isolation. tandfonline.comnih.govnih.govglobalresearchonline.net For this compound research, this technique would be particularly useful for identifying process-related impurities or characterizing metabolites in early-stage drug metabolism studies.

The process involves separating a sample mixture using an HPLC system. The eluent from the HPLC column is then transferred to an NMR flow cell, where NMR spectra are acquired. This can be done in on-flow, stopped-flow, or loop-collection modes. The stopped-flow mode, for instance, would allow for extended acquisition times for low-concentration analytes, enabling the collection of two-dimensional NMR data (e.g., COSY, HSQC, HMBC) to piece together the complete chemical structure of an unknown impurity related to the this compound synthesis.

Illustrative Data for LC-NMR Analysis: Table 1: Hypothetical ¹H-NMR Data for a this compound Related Impurity Identified by LC-NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |

|---|---|---|---|

| 7.20 - 7.50 | m | 4H | Aromatic Protons (benzo[b]thiophene ring) |

| 4.15 | s | 2H | Methylene (B1212753) Protons (-CH₂-) |

| 3.80 | t | 4H | Imidazoline Ring Protons |

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines gas chromatography for separation with infrared spectroscopy for identification. This technique is particularly adept at distinguishing between isomers that may be difficult to differentiate by mass spectrometry alone. alwsci.comchromatographytoday.comnih.gov In the context of this compound, GC-IR could be employed to analyze volatile impurities or to confirm the identity of specific functional groups within the molecule and its potential isomers. chromatographytoday.com The separated compounds exiting the GC column pass through a heated flow cell (a "light pipe") where an IR beam is passed through, generating a vapor-phase IR spectrum for each component. chromatographytoday.com This spectrum provides a molecular fingerprint, offering valuable information about the functional groups present.

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods are workhorse techniques in pharmaceutical analysis for the quantitative determination of active pharmaceutical ingredients (APIs). These methods are generally rapid, cost-effective, and reliable.

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The imidazoline and benzo[b]thiophene moieties in this compound are expected to exhibit UV absorbance, making this technique suitable for its quantification.

The development of a UV-Vis spectrophotometric assay for this compound would involve several key steps:

Determination of Maximum Wavelength (λmax): A solution of this compound would be scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance. This λmax is the most sensitive wavelength for quantification. For related imidazoline derivatives, absorbance maxima are often observed in the 220-250 nm range. researchgate.net

Calibration Curve Construction: A series of standard solutions of this compound of known concentrations would be prepared, and their absorbance measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration.

Validation: The method would be validated according to ICH guidelines for linearity, accuracy, precision, and range to ensure its suitability for its intended purpose.

Illustrative Data for UV-Vis Spectrophotometry: Table 2: Example of a Calibration Curve for this compound

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

Resulting Linear Regression Equation: y = 0.0305x + 0.0005; R² = 0.9999

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. rsc.orgresearchgate.net This technique would provide unambiguous proof of the molecular structure of this compound, including its stereochemistry, conformation, and crystal packing. Such information is crucial for understanding the physicochemical properties of the drug substance, such as solubility and stability, and for confirming the synthetic route.

The process involves growing a high-quality single crystal of this compound, which can often be the most challenging step. rsc.org This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. For other imidazole (B134444) compounds, X-ray crystallography has been successfully used to confirm their structures and study intermolecular interactions. rsc.orgresearchgate.net

Quality Control and Validation of Analytical Methods in Research Contexts

The development of analytical methods for a pharmaceutical compound like this compound must be accompanied by rigorous quality control and validation to ensure the reliability and accuracy of the data generated. eirgenix.combiomerieux-industry.comscispace.compharmaguideline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. biomerieux-industry.comnih.gov

In a research context, while the extent of validation may be different from that required for routine quality control in a GMP environment, the fundamental principles remain the same. Key validation parameters that would be assessed for the analytical methods described above include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

By establishing and validating a suite of analytical methods, researchers can ensure that the data generated for this compound is reliable, reproducible, and fit for the purpose of supporting further development.

In Vitro Metabolism and Biotransformation Studies of Metizoline Hydrochloride

Metabolic Stability in Hepatic Microsomes

Metabolic stability assays using hepatic microsomes from human and animal models are standard in vitro methods to determine a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. youtube.comresearchgate.net These studies measure the rate at which the parent compound is depleted over time, which helps in calculating key pharmacokinetic parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2). thermofisher.comspringernature.com

Despite the importance of these assays in drug discovery and development, specific data on the metabolic stability of Metizoline (B101847) hydrochloride in human or animal liver microsomes is not available in the public domain. Consequently, its classification as a low, intermediate, or high clearance compound cannot be determined.

Identification of Phase II Metabolic Pathways

Phase II metabolic reactions, also known as conjugation reactions, involve the attachment of an endogenous molecule to the parent drug or its Phase I metabolite. wikipedia.org This process significantly increases the water solubility of the compound, facilitating its excretion from the body. drughunter.comuomus.edu.iq

Glucuronidation is one of the most important Phase II pathways, where glucuronic acid is attached to the substrate by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.gov Functional groups such as hydroxyl, carboxyl, and amino groups are common sites for glucuronidation. pharmacology2000.com If Phase I metabolism of Metizoline hydrochloride were to produce a hydroxylated metabolite, this metabolite would be a potential substrate for glucuronidation. However, in the absence of identified Phase I metabolites, and with no direct studies on its Phase II metabolism, there is no evidence to confirm that this compound or its metabolites undergo glucuronidation conjugation. nih.gov

Sulfation Conjugation

Sulfation is a crucial Phase II metabolic pathway where a sulfonate group (SO₃⁻) is transferred from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. nih.gov This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are primarily located in the cytosol. nih.gov The process increases the water solubility of xenobiotics, facilitating their excretion. nih.gov Functional groups that commonly undergo sulfation include phenols, alcohols, and aromatic amines. pharmacy180.com

While generally a detoxification pathway, sulfation can sometimes lead to bioactivation, producing reactive metabolites, particularly with substrates containing benzylic or allylic alcohols. nih.gov The capacity of the sulfation pathway is limited by the availability of inorganic sulfate, which can lead to saturation of this metabolic route at higher drug concentrations. nih.gov

Specific research on the sulfation of this compound is not available in the reviewed literature. A hypothetical study would involve incubating this compound with liver S9 fractions or hepatocytes in the presence of PAPS and analyzing the products via mass spectrometry to identify any sulfated metabolites.

Table 1: Representative Substrates for Sulfation Conjugation This table provides examples of compounds known to undergo sulfation and the functional groups involved. Specific data for this compound is not available.

| Compound | Functional Group Undergoing Sulfation | Primary Enzyme Family | Reference |

|---|---|---|---|

| Acetaminophen | Phenolic hydroxyl group | SULT | nih.gov |

| Estrone | Phenolic hydroxyl group | SULT | nih.gov |

| Methyldopa | Catechol hydroxyl groups | SULT | nih.gov |

| 4-hydroxytamoxifen | Phenolic hydroxyl group | SULT | nih.gov |

Acetylation and Methylation Pathways

Acetylation is a Phase II conjugation reaction involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a drug molecule. nih.gov This process is catalyzed by N-acetyltransferases (NATs), which are cytosolic enzymes. nih.gov Acetylation primarily targets compounds with amine functional groups. nih.gov

Methylation involves the transfer of a methyl group from S-adenosyl-methionine (SAM) to substrates containing phenols, amines, or catechols. nih.gov This reaction is carried out by various transmethylase enzymes. nih.gov Both acetylation and methylation can alter the physicochemical properties and biological activity of a compound. nih.govyoutube.com

No specific studies detailing the acetylation or methylation of this compound were identified. Investigating these pathways would require incubating the compound with appropriate subcellular fractions and cofactors (acetyl-CoA for acetylation, SAM for methylation) and analyzing for the formation of acetylated or methylated derivatives.

Enzyme Kinetics of Relevant Metabolizing Enzymes

Enzyme kinetics studies are fundamental to understanding the rate at which a drug is metabolized. libretexts.org These studies typically follow the Michaelis-Menten model, which describes the relationship between the reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). teachmephysiology.com Vmax represents the maximum rate of metabolism when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. teachmephysiology.com

Key enzymes in drug metabolism include Cytochrome P450 (CYP) isoforms and Flavin-containing monooxygenases (FMOs). wikipedia.orgaustinpublishinggroup.com

Cytochrome P450 (CYP) Isoforms: This superfamily of enzymes is a major contributor to Phase I metabolism of a vast number of drugs. austinpublishinggroup.com Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C19) are responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. mdpi.comnih.gov For example, studies on the antihistamine meclizine (B1204245) identified CYP2D6 as the dominant metabolizing enzyme. nih.gov

Flavin-containing monooxygenases (FMOs): These enzymes catalyze the NADPH-dependent oxygenation of various xenobiotics, particularly those containing nitrogen or sulfur atoms. wikipedia.orgnih.gov FMOs are generally not easily induced or inhibited, which can be an advantage in drug design. nih.gov

There is no published data on the enzyme kinetics of this compound metabolism. A typical in vitro study would involve incubating the compound with human liver microsomes or specific recombinant CYP and FMO isoforms to determine the Km and Vmax values, thereby identifying the primary enzymes involved and their efficiency in metabolizing the drug.

Table 2: Example of Enzyme Kinetic Parameters for Drug Metabolism This table presents hypothetical kinetic data to illustrate how results from such studies are typically displayed. This data is not specific to this compound.

| Enzyme Isoform | Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP) |

|---|---|---|---|

| CYP3A4 | Hydroxylation | 5.2 | 15.4 |

| CYP2D6 | Hydroxylation | 1.8 | 25.1 |

| CYP2C19 | N-Dealkylation | 12.5 | 8.9 |

| FMO3 | N-Oxidation | 25.0 | 11.3 |

Reactive Metabolite Trapping and Characterization

Some drugs can be metabolized into chemically reactive electrophilic species. nih.gov These reactive metabolites can covalently bind to macromolecules like proteins and DNA, which is a potential mechanism for idiosyncratic drug toxicities. nih.govnih.gov

In vitro screening for reactive metabolites is a critical step in drug safety assessment. evotec.com These studies typically involve incubating the parent drug with liver microsomes (which contain metabolizing enzymes) and NADPH in the presence of a nucleophilic "trapping" agent. nih.gov Glutathione (B108866) (GSH) is the most commonly used trapping agent for soft electrophiles, while agents like potassium cyanide can trap hard electrophiles. evotec.com If a reactive metabolite is formed, it will react with the trapping agent to form a stable conjugate, which can then be detected and characterized, usually by high-resolution mass spectrometry. nih.govevotec.com For instance, in vitro studies of oxymetazoline (B75379) identified glutathione conjugates, indicating the formation of a reactive p-quinone methide intermediate. nih.gov

No data exists in the public domain regarding the potential for this compound to form reactive metabolites. A standard trapping study would be necessary to assess this risk.

Species-Specific Differences in in vitro Metabolism

The expression and activity of drug-metabolizing enzymes can vary significantly between different species (e.g., human, rat, dog, monkey). nih.govrug.nl These differences can lead to both qualitative (different metabolites formed) and quantitative (different rates of formation) variations in drug metabolism. bioivt.com Understanding these species-specific differences is crucial for preclinical toxicology studies, as it helps in selecting the most appropriate animal model whose metabolic profile most closely resembles that of humans. nih.govbioivt.com

In vitro models, such as liver microsomes or hepatocytes from different species, are widely used to compare metabolic profiles early in the drug development process. rug.nl For example, significant interspecies differences in the catalytic activity of CYP1A, CYP2C, CYP2D, and CYP3A isoforms have been well-documented. nih.gov

As there are no metabolism studies available for this compound, the differences in its biotransformation across species are unknown. A comparative in vitro study using liver preparations from humans, rats, and dogs would be required to elucidate potential species-specific metabolic pathways.

Table 3: Illustrative Comparison of In Vitro Metabolic Stability Across Species This table provides a hypothetical example of how metabolic stability data for a compound might differ across species. The data shown is not for this compound.

| Species | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | 85 | 8.2 |

| Rat | Liver Microsomes | 42 | 16.5 |

| Dog | Liver Microsomes | 110 | 6.3 |

| Monkey | Liver Microsomes | 75 | 9.2 |

Preclinical Research Models and Applications of Metizoline Hydrochloride Non Human

Utilization in in vitro Cell-Based Assays to Study Receptor Activation and Signaling

In vitro cell-based assays are fundamental tools for dissecting the molecular mechanisms of drug action at the receptor level. For a compound like Metizoline (B101847) hydrochloride, which is known to interact with α-adrenergic receptors, these assays provide precise information on receptor subtype selectivity, agonist activity, and the specific intracellular signaling pathways that are engaged upon receptor activation.

Typically, these studies employ engineered cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are genetically modified to stably express a single human α-adrenergic receptor subtype (e.g., α1A, α1B, α1D). This allows for the isolated study of the drug's effect on a specific receptor without confounding interactions from other subtypes.

The primary signaling mechanism for α1-adrenergic receptors involves coupling to Gq/11 G-proteins, which activates phospholipase C (PLC). ahajournals.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. nih.govfrontiersin.org This increase in intracellular calcium is a key measurable endpoint in many cell-based assays and serves as a direct indicator of receptor activation.

Functional studies for imidazoline (B1206853) agonists like cirazoline (B1222771) and oxymetazoline (B75379) have been conducted in CHO cells expressing human α1-adrenoceptor subtypes. In these assays, the primary endpoint measured was the transient increase in cytosolic Ca2+ concentrations ([Ca2+]i), detected using fluorescent calcium indicators. nih.gov Such experiments reveal the potency (EC50) and efficacy (Emax) of the compound at each receptor subtype. For example, studies have shown that cirazoline acts as a full agonist at the α1a-subtype but only a partial agonist at the α1b- and α1d-subtypes. nih.gov Oxymetazoline was found to be a weak agonist at the α1a-subtype with no intrinsic activity at the others. nih.gov Metizoline hydrochloride would be characterized using similar assays to determine its complete functional profile at α1-adrenergic subtypes.

| Compound | Receptor Subtype | Functional Response Measured | Potency (EC50) | Efficacy (vs. Noradrenaline) |

| Cirazoline | Human α1a-adrenoceptor | [Ca2+]i increase | Data not specified | Full agonist |

| Human α1b-adrenoceptor | [Ca2+]i increase | Data not specified | Partial agonist | |

| Human α1d-adrenoceptor | [Ca2+]i increase | Data not specified | Partial agonist | |

| Oxymetazoline | Human α1a-adrenoceptor | [Ca2+]i increase | Data not specified | Weak agonist |

| Human α1b-adrenoceptor | [Ca2+]i increase | No intrinsic activity | No intrinsic activity | |

| Human α1d-adrenoceptor | [Ca2+]i increase | No intrinsic activity | No intrinsic activity |

Table 1: Illustrative data from in vitro functional studies of imidazoline agonists in CHO cells expressing human α1-adrenoceptor subtypes. Data sourced from a study by Hirasawa et al. (1995). nih.gov

Application in Isolated Organ Preparations for Pharmacological Characterization

Isolated organ bath studies are a classical pharmacological method used to examine the effect of a compound on a specific tissue in a controlled ex vivo environment. These preparations bridge the gap between molecular assays and whole-animal studies by preserving the complex interplay of different cell types and tissue architecture. For an α-adrenergic agonist like this compound, tissues rich in adrenergic receptors, particularly smooth muscle from blood vessels and other organs, are commonly used.

Preparations such as rings of rat thoracic aorta or strips of rat vas deferens are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature, and bubbled with carbogen (B8564812) (95% O2, 5% CO2). The tissue is connected to an isometric force transducer to measure changes in muscle tension (contraction or relaxation).

In these systems, cumulative concentration-response curves are generated for the agonist, allowing for the determination of its potency (EC50) and maximum effect (Emax). To further characterize the mechanism, these experiments are often repeated in the presence of a competitive antagonist. This allows for the calculation of the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response. auckland.ac.nzmefst.hr The pA2 value is a measure of the antagonist's affinity for the receptor and helps confirm that the agonist's action is mediated through a specific receptor type. slideshare.net

For example, studies on the rat tail artery have used the α1-antagonist prazosin (B1663645) to block contractions induced by imidazoline agonists like clonidine (B47849), confirming the involvement of α1A-receptors and yielding a pA2 value of 9.2 for prazosin. nih.gov Similarly, the rat vas deferens has been used extensively to study the pre- and postsynaptic effects of α1-agonists like cirazoline, which potentiates isometric contractions through postsynaptic α1-adrenoceptors. nih.gov

| Agonist | Antagonist | Tissue Preparation | Measured Parameter | Antagonist pA2 Value |

| Clonidine | Prazosin | Rat Tail Artery | Isometric Contraction | 9.2 |

Table 2: Example of pharmacological characterization using an isolated organ preparation to determine the pA2 value for an antagonist against an imidazoline agonist-induced response. nih.gov

Use in in vivo Animal Models for Pharmacodynamic Investigations (excluding efficacy/toxicity)

In vivo animal models are essential for understanding the integrated physiological effects of a compound in a living organism. For pharmacodynamic investigations of an α-adrenergic agonist like this compound, rodent models (rats, mice) are commonly employed to observe the compound's effects on systemic parameters that are modulated by the adrenergic system. These studies focus on what the drug does to the body, distinct from efficacy (therapeutic benefit) or toxicity studies.

A primary focus for an α1-agonist is its effect on the cardiovascular system. In anesthetized rats, continuous monitoring of arterial blood pressure and heart rate following intravenous administration of the compound provides a direct measure of its pharmacodynamic effect. Imidazoline derivatives with α1-agonist activity have been shown to produce a long-lasting elevation of blood pressure in such models, an effect that can be prevented by pretreatment with an α1-antagonist like prazosin. nih.gov

Other pharmacodynamic endpoints can also be measured. For instance, α2-adrenergic agonists with an imidazoline structure are known to cause mydriasis (pupil dilation) in rats. nih.gov The dose-dependent increase in pupil diameter can be quantified and used as a non-invasive biomarker of drug activity at specific adrenergic receptor subtypes in the central nervous system or periphery. nih.gov These in vivo experiments are crucial for establishing the relationship between the dose of a compound and its physiological response over time.

In vivo microdialysis is a minimally invasive technique used to measure the concentration of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific tissues in freely moving animals. nih.govnih.gov A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens). The probe is perfused with a physiological solution, and molecules from the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed.